molecular formula C10H13NO2 B3302909 2-Isobutylisonicotinic acid CAS No. 91940-85-1

2-Isobutylisonicotinic acid

Cat. No.: B3302909
CAS No.: 91940-85-1
M. Wt: 179.22 g/mol
InChI Key: FVNITUURIAKNHE-UHFFFAOYSA-N
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Description

2-Isobutylisonicotinic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an isobutyl group.

Scientific Research Applications

2-Isobutylisonicotinic acid has several applications in scientific research:

Safety and Hazards

2-Isobutylisonicotinic acid is classified as having acute oral toxicity (Category 4) and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylisonicotinic acid typically involves the reaction of 2-chloro-pyridine-4-carboxylic acid with isobutyl zinc bromide in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dioxane under an inert atmosphere (argon) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Isobutylisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isobutyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

    Isonicotinic acid: A parent compound with similar structural features but without the isobutyl group.

    2-Methylisonicotinic acid: Similar structure with a methyl group instead of an isobutyl group.

    4-Pyridinecarboxylic acid: Another derivative of isonicotinic acid with different substituents.

Uniqueness: 2-Isobutylisonicotinic acid is unique due to the presence of the isobutyl group, which can significantly alter its chemical and biological properties compared to other isonicotinic acid derivatives. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications .

Properties

IUPAC Name

2-(2-methylpropyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNITUURIAKNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-pyridine-4-carboxylic acid (2.55 g, 16.2 mmol) in dioxane (50 mL), Pd(dppf) (132 mg, 0.162 mmol) is added. The mixture is stirred under argon at rt and isobutyl zinbromide (6.55 g, 32.4 mmol, 65 mL of a 0.5 M solution in THF) is added dropwise. The mixture is stirred at rt for 1 h, then at 100° C. for 16 h. The mixture is cooled to rt and diluted with EA (250 mL) and cold water (0° C.). The mixture is acidified by adding aq. 25% HCl. The org. phase is separated and the aq. phase is extracted with EA (4×50 mL) followed by DCM (6×50 mL). The combined org. extracts are concentrated and dried. The crude product is purified by MPLC on silica gel to give the title compound (2.0 g) in form of a pale yellow oil. LC-MS: tR=0.47 min, [M+1]+=180.09. 1H NMR (CD3OD): δ 1.03 (d, J=6.8 Hz, 6H), 2.12-2.24 (m, 1H), 3.00 (d, J=7.3 Hz, 2H), 8.29 (dd, J=5.8, 1.5 Hz, 1H), 8.34 (s, 1H), 8.88 (d, J=5.8 Hz, 1H).
Quantity
2.55 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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